N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanomethyl group, an ethoxyphenyl group, and a dioxo-dihydro-isoindole carboxamide core. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring system.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the isoindole core via a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Hydrogenation: Catalytic hydrogenation can be performed using palladium on carbon as a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium and platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-ethoxyphenyl)-N’-(alpha-methylcinnamylideneamino)oxamide: This compound shares a similar ethoxyphenyl group but differs in its overall structure and functional groups.
Tetrakis(4-methoxyphenyl)ethylene: This compound has a similar phenyl group but differs in its core structure and functional groups.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-2-26-14-6-4-13(5-7-14)22-18(24)15-8-3-12(11-16(15)19(22)25)17(23)21-10-9-20/h3-8,11H,2,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPJPAZCIHKKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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